molecular formula C21H20ClNO4 B2702488 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one CAS No. 869340-65-8

3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one

Cat. No. B2702488
CAS RN: 869340-65-8
M. Wt: 385.84
InChI Key: JGBMTWYWBCNSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research as a tool to investigate the role of PI3K in various cellular processes, including cell survival, proliferation, and differentiation.

Scientific Research Applications

Synthesis and Structural Studies

The research around 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one primarily focuses on its synthesis and potential applications in medicinal chemistry. For instance, the work by Rao et al. (2014) explores the synthesis of chromen derivatives through reactions involving 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole, leading to various chromen-3-yl-1,2,4-oxadiazole derivatives upon reacting with different amines such as morpholine (Rao et al., 2014). Similarly, Korotaev et al. (2017) detailed the diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, highlighting the chemical versatility and potential of chromene derivatives in synthesizing complex molecular structures (Korotaev et al., 2017).

Catalytic Applications and Chemical Properties

Further studies illustrate the compound's role in catalytic processes and its chemical properties. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]Coumarins, showcasing the compound's utility in organic synthesis (Salari et al., 2016). The versatility of chromen derivatives in synthesizing functionalized dibenzothiophenes was also explored by Rodríguez-Arístegui et al. (2011), who evaluated these compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting potential therapeutic applications (Rodríguez-Arístegui et al., 2011).

Crystal Structure and Molecular Analysis

Manolov et al. (2012) focused on the crystal structure of a closely related compound, providing insights into the molecular arrangement and interactions within crystalline forms of chromen-2-one derivatives (Manolov et al., 2012). This type of research is crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in various scientific fields.

Biological Activity and Potential Therapeutic Applications

The exploration of chromen derivatives extends into the realm of biological activity and potential therapeutic applications. For instance, the study by Alonzi et al. (2014) on the synthesis and characterization of novel polystyrene-supported catalysts for the Michael addition highlights the medicinal chemistry applications of chromen derivatives, including the synthesis of Warfarin analogues (Alonzi et al., 2014). Such studies underscore the importance of chromen-2-one derivatives in drug discovery and development.

Mechanism of Action

properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-13-16-6-7-18(24)17(12-23-8-10-26-11-9-23)20(16)27-21(25)19(13)14-2-4-15(22)5-3-14/h2-7,24H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBMTWYWBCNSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.